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molecular formula C8H10BrNO2 B1430104 Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 516465-78-4

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1430104
M. Wt: 232.07 g/mol
InChI Key: LLOYPVFSYNFKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200008B2

Procedure details

In ethanol (100 ml), 1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (12.1 g, 40 mmol) prepared in the Step 10-1-1 was dissolved, and under an ice cooling a 20% sodium ethoxide-ethanol solution was added thereto. Thereafter, the mixture was heated under reflux for 3 hours. After the mixture was allowed to cool, the solvent was distilled off, and 3.5% hydrochloric acid (100 ml) and chloroform (150 ml) was added to the mixture. The organic phase was collected by separation, washed with a saturated sodium hydrogen carbonate aqueous solution and water in order, and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:5) to give the title compound (7.39 g, 80%).
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:13])C(Cl)(Cl)Cl)[N:5]([CH3:7])[CH:6]=1.[O-][CH2:15][CH3:16].[Na+].C([OH:20])C>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:13][CH2:15][CH3:16])=[O:20])[N:5]([CH3:7])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
BrC=1C=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
3.5% hydrochloric acid (100 ml) and chloroform (150 ml) was added to the mixture
CUSTOM
Type
CUSTOM
Details
The organic phase was collected by separation
WASH
Type
WASH
Details
washed with a saturated sodium hydrogen carbonate aqueous solution and water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:5)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N(C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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